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Compound of Interest

Compound Name: 4-CHLORO-1-BUTENE

Cat. No.: B1662094

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for 4-chlorobut-1-ene (CAS RN: 927-73-1). The information is compiled from established
chemical databases and literature, offering a valuable resource for professionals in research,
development, and academia. This document summarizes key quantitative data, outlines the
methodologies for their determination where available, and presents a visual representation of
the data relationships.

Core Thermochemical Data

The thermochemical properties of 4-chlorobut-1-ene are crucial for understanding its reactivity,
stability, and behavior in chemical processes. The following table summarizes the most critical

data points available.
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Thermochemic Method of

Symbol Value o Source
al Property Determination
Enthalpy of Experimental
Formation (gas, AfH°gas -28.9 kJ/mol (Equilibrium NIST[1]
standard) Study)

Standard Gibbs
Calculated

Free Energy of AfG® 58.71 kJ/mol Cheméo
(Joback Method)

Formation
Enthalpy of Calculated i
T AvapH° 28.21 kJ/mol Cheméo
Vaporization (Joback Method)
Enthalpy of Calculated
, AfusH® 9.03 kJ/mol Cheméo
Fusion (Joback Method)
Normal Boiling ) )
) Thoil 347 K /348 K Experimental NIST[2]
Point
Molecular Weight MW 90.551 g/mol - NIST[1][2][3]

Note: "Standard conditions" typically refer to 298.15 K and 1 bar pressure.

Experimental and Computational Protocols

A critical aspect of utilizing thermochemical data is understanding the methodologies through
which they were obtained. This section details the available information on the experimental
and computational protocols for the data presented.

Experimental Determination
Enthalpy of Formation (AfH°gas):

The experimentally determined value for the standard enthalpy of formation in the gas phase
was reported by Levanova, Rodova, et al. in 1974.[1] The method cited is an "Equilibrium
Study" (EqgK).[1] This technique typically involves establishing a chemical equilibrium that
includes the compound of interest and other species with well-known thermochemical
properties. By measuring the equilibrium constant at various temperatures, the enthalpy
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change for the reaction can be determined using the van't Hoff equation. This reaction enthalpy
is then used in conjunction with the known enthalpies of formation of the other reactants and
products to calculate the enthalpy of formation of the target molecule, 4-chlorobut-1-ene.

A detailed description of the specific equilibrium reaction, experimental setup, and analytical
methods employed by Levanova et al. is not publicly available in the readily accessible
literature. The full research paper, "Thermodynamic calculation of the equilibrium composition
of chlorobutene mixtures,” would be required for a comprehensive understanding of the
protocol.

Normal Boiling Point (Thoil):

The normal boiling point of 4-chlorobut-1-ene was experimentally determined by Bullock and
Hand in 1950.[2] Standard methods for boiling point determination at that time included
distillation under controlled atmospheric pressure or ebulliometry, which involves measuring the
temperature at which the vapor pressure of the liquid equals the surrounding pressure.

The specific experimental details of the purification of 4-chlorobut-1-ene and the precise
apparatus and procedure used by Bullock and Hand are contained within their original
publication, which is not widely available.

Computational Methodologies

Gibbs Free Energy, Enthalpy of Vaporization, and Enthalpy of Fusion:

The values for the standard Gibbs free energy of formation, enthalpy of vaporization, and
enthalpy of fusion presented in this guide are derived from computational methods, specifically
the Joback method. This is a group contribution method used to predict thermochemical
properties of organic compounds based on their molecular structure. The molecule is broken
down into its constituent functional groups, and the contributions of each group to the overall
property are summed. While powerful for estimation, it is important to note that these are
calculated values and may differ from experimental results.

Visualization of Thermochemical Data Relationships

The following diagram illustrates the interconnectedness of the key thermochemical properties
of 4-chlorobut-1-ene and the methodologies used for their determination.
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Thermochemical Data Determination for 4-Chlorobut-1-ene
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Caption: Data sources for 4-chlorobut-1-ene thermochemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1662094#thermochemical-data-for-4-chlorobut-1-
ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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